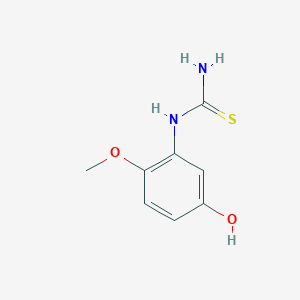

(5-Hydroxy-2-methoxyphenyl)thiourea

Description

Overview of Thiourea (B124793) Derivatives in Modern Chemical Research

Thiourea and its derivatives are a class of organic compounds characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. semanticscholar.orgmdpi.com This structural motif imparts a wide range of biological activities, making them a significant focus in medicinal chemistry. semanticscholar.orgmdpi.com Thiourea derivatives are investigated for their potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. mdpi.comnih.govresearchgate.net Their versatility also extends to agriculture, where they are explored as herbicides and insecticides. semanticscholar.orgresearchgate.net The ability of the thiourea group to form stable complexes with metal ions also makes these compounds valuable in analytical chemistry and materials science. annexechem.com

Historical Context and Current Research Landscape of (5-Hydroxy-2-methoxyphenyl)thiourea

While the broader class of thiourea derivatives has a long history in chemical research, with the first synthesis of thiourea dating back to 1873, the specific compound this compound is a subject of more recent investigation. nih.gov Initial research has focused on its synthesis and characterization. Current studies are exploring its potential biological activities, including antimicrobial and anticancer properties. smolecule.com The synthesis of this compound is typically achieved by reacting 5-hydroxy-2-methoxyaniline with a thiocyanate (B1210189) salt or by the reaction of the corresponding isothiocyanate with an amine. smolecule.comksu.edu.tr Researchers are actively investigating more efficient and environmentally friendly synthesis methods. mdpi.com

Interdisciplinary Research Contributions of Thiourea Chemistry

The study of thiourea derivatives, including this compound, is inherently interdisciplinary. It bridges organic synthesis, medicinal chemistry, biochemistry, and materials science. chemscene.com In medicinal chemistry, the focus is on designing and synthesizing new thiourea derivatives with improved therapeutic properties. mdpi.comnih.gov Biochemists study the mechanisms of action of these compounds, investigating how they interact with biological targets at a molecular level. nih.gov In materials science, thiourea derivatives are explored for their potential in creating new materials with unique optical, electronic, or catalytic properties. smolecule.comchemscene.com This interdisciplinary approach is crucial for fully realizing the potential of this versatile class of compounds.

Detailed Research Findings

Preliminary research indicates that this compound exhibits a range of biological activities. Studies have suggested its potential as an antimicrobial agent, with investigations into its efficacy against various bacteria and fungi. smolecule.com Furthermore, early-stage research points towards possible anticancer properties, making it a candidate for further exploration in oncology. smolecule.com The compound is also being studied for its ability to inhibit certain enzymes, a key area of interest in drug discovery and development. smolecule.com

The synthesis of this compound is a key area of research. The classical method involves the reaction of 5-hydroxy-2-methoxyaniline with thiourea in an acidic medium. smolecule.com More modern, "green" chemistry approaches are also being explored, including solvent-free synthesis methods that aim to reduce the environmental impact of the chemical process. smolecule.comfrontiersin.org

Below is a table summarizing some of the key research findings related to this compound and its analogs.

| Research Area | Key Findings |

| Biological Activity | Preliminary studies suggest potential antimicrobial and anticancer properties. smolecule.com |

| Investigated for enzyme inhibition capabilities. smolecule.com | |

| Synthesis | Traditionally synthesized from 5-hydroxy-2-methoxyaniline and thiourea. smolecule.com |

| Development of environmentally friendly, solvent-free synthesis methods is underway. smolecule.comfrontiersin.org | |

| Structural Significance | The hydroxyl and methoxy (B1213986) groups are key for biological interactions. nih.gov |

| The thiourea scaffold is a versatile platform for designing new bioactive molecules. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(5-hydroxy-2-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-12-7-3-2-5(11)4-6(7)10-8(9)13/h2-4,11H,1H3,(H3,9,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKHXNJQBOTXMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Hydroxy 2 Methoxyphenyl Thiourea and Analogues

General Synthetic Pathways for Thiourea (B124793) Derivatives

Reactions Involving Amines and Isothiocyanates

The reaction between an amine and an isothiocyanate is a cornerstone of thiourea synthesis. nih.gov This method's popularity stems from its efficiency and the commercial availability of a wide array of starting materials. The fundamental mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. mdpi.com

This reaction is broadly applicable to a diverse range of amines, including primary and secondary aliphatic and aromatic amines. nih.gov The reactivity of the components can influence the reaction conditions. For instance, reactions involving aliphatic amines are often rapid, while those with less nucleophilic aromatic amines may necessitate heating or extended reaction times to proceed to completion. researchgate.net The choice of solvent is also a critical parameter, with polar, non-nucleophilic solvents like tert-butanol (B103910) being employed to facilitate the reaction, especially for less reactive systems. researchgate.net

Recent advancements have focused on making this process more sustainable. Mechanochemical methods, such as ball milling, have been successfully employed to synthesize thioureas in high yields and with short reaction times, often without the need for a solvent. nih.gov This "click-coupling" approach has proven effective for a variety of amines and isothiocyanates, including sterically hindered ones. nih.gov

Alternative Synthetic Approaches to Thiourea Formation

When the required isothiocyanate is not accessible, several alternative methods can be used to construct the thiourea scaffold. One classical approach involves the condensation of an amine with carbon disulfide. nih.gov This reaction proceeds through the formation of a dithiocarbamate (B8719985) salt, which can then be treated with a desulfurizing agent or undergo in situ conversion to an isothiocyanate that subsequently reacts with another equivalent of the amine to yield the thiourea. nih.gov

Another notable method is the reaction of amines with N,N'-di-Boc-substituted thiourea, which acts as a mild thioacylating agent upon activation with trifluoroacetic acid anhydride. organic-chemistry.org This allows for the synthesis of thiocarbonyl compounds with good chemical selectivity and functional group tolerance. organic-chemistry.org Furthermore, the use of bench-stable solid reagents like (Me4N)SCF3 provides a rapid and efficient route to isothiocyanates from primary amines, which can then be converted to thioureas. acs.org This method is characterized by its operational simplicity and high functional group tolerance. acs.org

Green chemistry principles have also been applied to thiourea synthesis. smolecule.com Solvent-free methodologies and the use of environmentally benign solvents like water or deep eutectic solvents are gaining prominence. organic-chemistry.orgsmolecule.com For example, a one-step synthesis of thiourea derivatives has been developed using phenoxysulfonyl chloride and a primary amine in water, offering advantages such as low toxicity and convenient product separation. google.com

Targeted Synthesis of (5-Hydroxy-2-methoxyphenyl)thiourea

The specific synthesis of this compound leverages the general principles of thiourea formation, with careful consideration given to the precursor selection and reaction optimization to achieve high yields and purity.

Precursor Selection and Preparation (e.g., 5-hydroxy-2-methoxyaniline)

The primary precursor for the synthesis of this compound is 5-hydroxy-2-methoxyaniline. The preparation of this aniline (B41778) derivative is a critical first step. While not explicitly detailed in the provided search results for this specific compound, the synthesis of analogous substituted anilines often involves multi-step sequences starting from commercially available materials. For instance, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) begins with 4-methoxybenzene-1-sulfonyl chloride and proceeds through several intermediates. nih.gov Similarly, the preparation of 5-chloro-2-methoxyaniline (B1222851) can be achieved by the reduction of 4-chloro-1-methoxy-2-nitrobenzene. chemicalbook.com The preparation of 2-methoxyaniline itself can be accomplished by the reduction of o-nitroanisole. echemi.com These examples suggest that the synthesis of 5-hydroxy-2-methoxyaniline would likely involve the introduction of the hydroxyl and methoxy (B1213986) groups onto an aniline or nitrobenzene (B124822) ring, followed by reduction of the nitro group if necessary.

The other key reactant is a thiourea source. A common method involves the direct reaction with thiourea itself in an acidic medium. smolecule.com

Reaction Conditions and Optimization

The synthesis of this compound is typically achieved by reacting 5-hydroxy-2-methoxyaniline with a thiourea source under specific conditions. One established method involves dissolving 5-hydroxy-2-methoxyaniline in a suitable solvent, such as ethanol (B145695), and then adding thiourea in the presence of an acid catalyst like hydrochloric acid. smolecule.com The reaction mixture is then heated to reflux for several hours to drive the condensation reaction, which proceeds via a nucleophilic attack of the amine on the thiourea carbon, followed by the elimination of ammonia. smolecule.com

Optimization of reaction conditions is crucial for maximizing yield and purity. This includes the choice of solvent, reaction temperature, and catalyst. For instance, in the synthesis of other thiourea derivatives, refluxing in solvents like dichloromethane (B109758) has been shown to be effective. analis.com.my The reaction time is also a key parameter that is often monitored using techniques like thin-layer chromatography (TLC).

| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Product |

| 5-hydroxy-2-methoxyaniline, Thiourea | Hydrochloric acid | Ethanol | Reflux | Several hours | This compound |

| 1-naphthyl isothiocyanate, 1,2-phenylenediamine | - | Dichloromethane | Reflux | 23 hours | 1-(2-aminophenyl)-3-(naphthalene-1-yl)thiourea |

| 1-naphthyl isothiocyanate, 1,3-phenylenediamine | - | Dichloromethane | Reflux | 24 hours | 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea |

Derivatization Strategies for Structural Exploration

The structural framework of this compound offers multiple sites for chemical modification, enabling the systematic exploration of structure-activity relationships. Derivatization strategies primarily target the phenolic ring and the thiourea nitrogen atoms, alongside the formation of more complex bridged and bis-thiourea structures.

Modifications at the Phenolic Ring

The phenolic hydroxyl group and the aromatic ring of this compound are key sites for derivatization. Modifications at this position can influence the compound's solubility, electronic properties, and interactions with biological targets. nih.gov

One common strategy involves the alkylation or acylation of the phenolic hydroxyl group. For instance, reaction with alkyl halides or acid chlorides in the presence of a base can yield ether or ester derivatives, respectively. These modifications can alter the hydrogen-bonding capabilities of the molecule and introduce lipophilic character.

Another approach is electrophilic aromatic substitution on the phenolic ring. The hydroxyl and methoxy groups direct incoming electrophiles to specific positions on the ring, allowing for the introduction of various substituents such as nitro, halogen, or alkyl groups. These modifications can significantly impact the electronic nature of the aromatic ring and its potential for π-π stacking interactions. acs.org

A study on phenolic modifications of related thiourea compounds highlighted that such changes can improve pharmacokinetic properties. nih.gov For example, converting the phenol (B47542) to an aminoethyl analogue resulted in a compound with better in vivo stability. nih.gov

Table 1: Examples of Phenolic Ring Modifications

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Alkyl Halide/Base | (5-Alkoxy-2-methoxyphenyl)thiourea |

| This compound | Acid Chloride/Base | (5-Acyloxy-2-methoxyphenyl)thiourea |

Substitutions on the Thiourea Nitrogen Atoms

The nitrogen atoms of the thiourea moiety are nucleophilic and can be readily substituted, providing another avenue for structural diversification. The synthesis of N,N'-disubstituted and trisubstituted thioureas allows for the introduction of a wide range of functional groups, influencing the compound's steric and electronic properties.

The most common method for preparing substituted thioureas is the reaction of an amine with an isothiocyanate. mdpi.com For this compound, this would involve reacting 5-amino-2-methoxyphenol (B156534) with a desired isothiocyanate. Alternatively, the existing thiourea can be further functionalized. For example, N-acylation can be achieved by reacting the thiourea with an acid chloride or anhydride.

Furthermore, the thiourea nitrogen atoms can participate in cyclization reactions to form various heterocyclic systems. For example, reaction with α-haloketones can yield aminothiazole derivatives, which are important scaffolds in medicinal chemistry. wikipedia.orgchemeurope.com

Table 2: Examples of Thiourea Nitrogen Substitutions

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| 5-Amino-2-methoxyphenol | Aryl/Alkyl Isothiocyanate | N-Aryl/Alkyl-N'-(5-hydroxy-2-methoxyphenyl)thiourea |

| This compound | Acid Chloride | N-Acyl-(5-hydroxy-2-methoxyphenyl)thiourea |

Formation of Bridged and Bis-Thiourea Analogues

The synthesis of bridged and bis-thiourea analogues represents a more advanced derivatization strategy, leading to larger and more complex molecular architectures. These compounds can act as chelating agents or engage in multivalent interactions with biological targets.

Bis-thioureas can be synthesized by reacting a diamine with two equivalents of an isothiocyanate or by reacting a diisothiocyanate with two equivalents of an amine. For example, reacting a diamine with 5-isothiocyanato-2-methoxyphenol would yield a symmetrical bis-thiourea. A study described the synthesis of piperazine-bridged pseudo-peptidic urea (B33335)/thiourea derivatives. researchgate.net

Bridged thioureas, where the thiourea moiety is part of a larger ring system, can be prepared through intramolecular cyclization reactions. For instance, a molecule containing both an amine and an isothiocyanate group could cyclize to form a macrocyclic thiourea. Research has shown the successful synthesis of various bridged and fused ring systems through intramolecular Michael reactions of vinylnitroso compounds. nih.gov Another study reported the synthesis of symmetrical bis-thioureas attached to a p-cresol (B1678582) scaffold. mdpi.com

The design of these complex analogues often involves computational modeling to predict their conformational preferences and potential binding modes. The increased structural rigidity and defined spatial orientation of functional groups in bridged and bis-thioureas can lead to enhanced selectivity and potency.

Green Chemistry Principles in Thiourea Synthesis

The application of green chemistry principles to the synthesis of thiourea derivatives is a growing area of focus, aiming to reduce the environmental impact of chemical processes. frontiersin.org These principles include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

One significant green approach is the use of alternative reaction media. Water has been explored as a green solvent for the synthesis of thiourea derivatives. mdpi.com Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have also emerged as environmentally benign reaction media for thiourea synthesis. rsc.orgresearchgate.net They are often biodegradable, have low toxicity, and can be recycled. researchgate.net A study demonstrated an efficient process for preparing monosubstituted thioureas using a choline (B1196258) chloride/tin(II) chloride deep eutectic solvent, which acted as both a catalyst and the reaction medium. rsc.org

Solvent-free reaction conditions, such as mechanochemical synthesis (ball milling), offer another green alternative. rsc.org This method involves the grinding of solid reactants together, often leading to higher yields, shorter reaction times, and the elimination of solvent waste. rsc.org A novel and green approach using ball-milling allowed for the in-situ formation of ammonia, yielding aromatic and aliphatic primary thioureas with a workup based entirely on water. rsc.org

Microwave-assisted synthesis is another energy-efficient technique that can significantly reduce reaction times and improve yields in thiourea synthesis. nih.gov This method has been used for the rapid preparation of symmetrical and unsymmetrical disubstituted thioureas. nih.gov Furthermore, the use of natural catalysts, such as pineapple juice, has been reported for related heterocyclic syntheses, showcasing the potential for bio-based catalytic systems. frontiersin.org

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also aligns with green chemistry principles by reducing waste and improving process efficiency.

Table 3: Green Chemistry Approaches in Thiourea Synthesis

| Green Principle | Application in Thiourea Synthesis | Reference |

|---|---|---|

| Use of Safer Solvents | Synthesis in water or deep eutectic solvents. | mdpi.comrsc.orgresearchgate.net |

| Energy Efficiency | Microwave-assisted synthesis, mechanochemistry (ball milling). | rsc.orgnih.gov |

| Atom Economy | One-pot synthesis of thiourea derivatives. | frontiersin.org |

Advanced Spectroscopic and Structural Elucidation of 5 Hydroxy 2 Methoxyphenyl Thiourea and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, their connectivity and spatial relationships can be determined.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of (5-Hydroxy-2-methoxyphenyl)thiourea is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic effects of neighboring atoms and functional groups.

Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific shifts and coupling patterns (doublets, doublets of doublets) are dictated by the positions of the hydroxyl, methoxy (B1213986), and thiourea (B124793) substituents. The proton ortho to the methoxy group and meta to the hydroxyl group would likely appear at a distinct shift compared to the other two aromatic protons.

Thiourea Protons (N-H): The protons of the thiourea group (-NH-C(=S)-NH₂) typically appear as broad singlets due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange. Their chemical shifts can vary widely depending on the solvent and concentration but are often found in the range of δ 7.0-9.5 ppm. mdpi.comresearchgate.netchemicalbook.com

Hydroxyl Proton (O-H): The phenolic hydroxyl proton signal is also a broad singlet and its chemical shift is highly dependent on solvent, temperature, and hydrogen bonding. It can appear anywhere from δ 5.0 to 10.0 ppm.

Methoxy Protons (O-CH₃): The three protons of the methoxy group will give rise to a sharp singlet, typically in the range of δ 3.7-4.0 ppm, due to the deshielding effect of the attached oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic C-H | 6.5 - 7.5 | m | 3H |

| Methoxy (-OCH₃) | 3.8 | s | 3H |

| Hydroxyl (-OH) | 5.0 - 9.0 (variable) | br s | 1H |

| Thiourea (-NH, -NH₂) | 7.5 - 9.5 (variable) | br s | 3H |

Predicted values are based on typical chemical shifts for similar functional groups and analogues. mdpi.comresearchgate.netchemicalbook.comresearchgate.net Multiplicity: s = singlet, br s = broad singlet, m = multiplet.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Thiourea Carbon (C=S): The carbon of the thiocarbonyl group is highly deshielded and appears at a characteristic downfield shift, typically in the range of δ 178-184 ppm. mdpi.com

Aromatic Carbons: The six carbons of the benzene (B151609) ring will have signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield in this region due to the deshielding effect of oxygen. The other aromatic carbons will have shifts influenced by their position relative to the substituents.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a sharp signal in the upfield region, typically around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiourea (C=S) | 180 - 184 |

| Aromatic C-OH | 150 - 155 |

| Aromatic C-OCH₃ | 145 - 150 |

| Aromatic C-H & C-N | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

Predicted values are based on typical chemical shifts for thiourea and substituted aromatic compounds. mdpi.comsci-hub.seresearchgate.net

Two-Dimensional NMR Techniques for Connectivity Confirmation

While 1D NMR provides essential data, 2D NMR experiments are invaluable for confirming the structural assignment by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between adjacent aromatic protons, helping to definitively assign their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would link each aromatic proton signal to its corresponding carbon signal and the methoxy proton signal to the methoxy carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule, as different bonds vibrate at characteristic frequencies.

Characteristic Vibrational Modes of Thiourea and Aromatic Moieties

The IR spectrum of this compound will be dominated by absorptions from the thiourea unit and the substituted aromatic ring.

N-H and O-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ is expected, corresponding to the overlapping stretching vibrations of the N-H bonds in the thiourea group and the O-H bond of the phenol (B47542). researchgate.netiosrjournals.org Hydrogen bonding can significantly broaden these peaks.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹. nih.gov

C=S Stretching: The thiocarbonyl (C=S) stretch is a key diagnostic peak for thioureas. It is often found in the region of 1200-800 cm⁻¹ and can be coupled with other vibrations, such as C-N stretching. researchgate.net

C-N Stretching: The C-N stretching vibrations of the thiourea moiety typically appear in the 1500-1280 cm⁻¹ range. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to characteristic peaks in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations for the phenolic hydroxyl and the aryl-alkyl ether (methoxy) groups are expected in the 1260-1000 cm⁻¹ range. researchgate.net

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring. okstate.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H / N-H stretch | 3100 - 3500 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch (-OCH₃) | 2850 - 2960 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-N stretch | 1280 - 1500 |

| C-O stretch (aryl ether & phenol) | 1000 - 1260 |

| C=S stretch | 800 - 1200 |

| Aromatic C-H bend (out-of-plane) | 675 - 900 |

Data compiled from general IR correlation tables and studies on analogous compounds. researchgate.netiosrjournals.orgresearchgate.netokstate.edu

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula C₈H₁₀N₂O₂S corresponds to a molecular weight of approximately 198.24 g/mol . smolecule.com

In an electron impact (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 198. The fragmentation of this ion would provide valuable structural clues. Common fragmentation pathways for N-aryl thioureas and related structures involve cleavages of the bonds connecting the substituent groups to the aromatic ring. tsijournals.comacs.org

Plausible Fragmentation Pathways:

Loss of the thiourea side chain: Cleavage of the C-N bond between the aromatic ring and the thiourea moiety could lead to characteristic fragments.

Fragmentation of the thiourea group: The thiourea group itself can fragment, for example, through the loss of SH or NH₂ radicals.

Cleavage of the methoxy group: Loss of a methyl radical (·CH₃, 15 Da) from the methoxy group to give an [M-15]⁺ ion is a common fragmentation for methoxy-substituted aromatic compounds. researchgate.net This would result in a peak at m/z 183.

Formation of an isothiocyanate fragment: Rearrangement and cleavage could lead to the formation of a 5-hydroxy-2-methoxyphenyl isothiocyanate radical cation.

Analysis of the isotopic pattern, particularly for the sulfur atom (³⁴S isotope is approximately 4.2% as abundant as ³²S), can further confirm the presence of sulfur in the molecule and its fragments. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition. mdpi.com

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity | Notes |

| 198 | [C₈H₁₀N₂O₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 183 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 152 | [C₇H₆NO₂S]⁺ | Putative fragment from cleavage within the thiourea moiety |

| 139 | [C₇H₇O₂]⁺ | Ion from cleavage of the C-N bond to the thiourea group |

These are hypothetical fragments based on common fragmentation patterns of related compounds. tsijournals.comacs.orgresearchgate.netlibretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For substituted thiourea derivatives, including analogues of this compound, this method provides precise information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular forces that govern the crystal packing.

The solid-state structures of numerous thiourea derivatives have been elucidated using single-crystal X-ray diffraction, revealing common crystallographic features. While specific data for this compound is not publicly available, analysis of its close analogues provides a strong predictive framework for its crystallographic parameters.

Aromatic and acyl thiourea derivatives predominantly crystallize in the monoclinic system. tandfonline.comresearchgate.netnih.govresearchgate.netresearchgate.net For instance, N-(2-methoxyphenyl)thiourea, an analogue lacking only the 5-hydroxy group, crystallizes in the monoclinic space group P2₁/c. researchgate.net Similarly, other related compounds such as N,N-diethyl-N′-(4-fluorobenzoyl)thiourea and 1-(3-chlorophenyl)-3-cyclohexylthiourea adopt the monoclinic system, with space groups P2₁/n being common. tandfonline.comresearchgate.netnih.gov The triclinic system, with space group P-1, is also observed, particularly in metal complexes of these ligands or in some N,N-disubstituted derivatives. tandfonline.comresearchgate.net The prevalence of these crystal systems is indicative of the packing efficiencies achievable through the hydrogen bonding networks characteristic of these molecules.

The table below summarizes the crystallographic data for several thiourea analogues, illustrating the common crystal systems and space groups.

| Compound Name | Crystal System | Space Group | Reference |

| N-(2-Methoxyphenyl)thiourea | Monoclinic | P2₁/c | researchgate.net |

| N,N-diethyl-N′-(4-chlorobenzoyl)thiourea | Monoclinic | P2₁/n | tandfonline.com |

| 1-(3-Chlorophenyl)-3-cyclohexylthiourea | Monoclinic | P2₁/n | nih.gov |

| 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)thiourea | Monoclinic | P2₁/c | nih.gov |

| N,N-dimethyl-N′-(4-fluorobenzoyl)thiourea | Monoclinic | P2₁/c | researchgate.net |

| cis-[Pt(N,N-diphenyl-N′-(4-chlorobenzoyl)thiourea-S,O)₂] | Triclinic | P-1 | tandfonline.com |

This interactive table provides a summary of crystallographic data for thiourea analogues.

The crystal packing of this compound and its analogues is extensively stabilized by a network of intermolecular hydrogen bonds. tandfonline.comsmolecule.com The thiourea moiety (–NH–C(=S)–NH–) provides key proton donor groups (N–H), while the sulfur atom is a primary proton acceptor. The presence of additional functional groups, such as hydroxyl (–OH) and methoxy (–OCH₃) groups, introduces further possibilities for hydrogen bonding, leading to robust and diverse supramolecular architectures.

The most prevalent interactions are N–H···S and N–H···O hydrogen bonds. researchgate.netnih.gov These interactions frequently lead to the formation of well-defined motifs. For example, in many acyl thiourea derivatives, molecules form centrosymmetric dimers through a pair of N–H···S hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov

In the case of N-(2-methoxyphenyl)thiourea, molecules are linked into infinite chains by intermolecular N–H···S and N–H···O hydrogen bonds, where the methoxy oxygen acts as an acceptor. researchgate.netresearchgate.net For the title compound, this compound, the phenolic hydroxyl group would provide an additional strong proton donor (O–H), likely participating in O–H···S or O–H···O hydrogen bonds, further stabilizing the crystal lattice. nih.govsmolecule.com

The table below lists the common intermolecular interactions observed in the crystal structures of thiourea analogues.

| Compound Name | Interacting Groups (Donor-H···Acceptor) | Supramolecular Motif | Reference |

| N-((4-acetylphenyl) carbamothioyl)-2,4-dichlorobenzamide | N–H···S, C–H···O | R²₂(8) ring motifs forming infinite double chains | nih.gov |

| N-(2-Methoxyphenyl)thiourea | N–H···S, N–H···O | Infinite chains | researchgate.netresearchgate.net |

| N,N-dialkyl-N′-(4-fluorobenzoyl)thioureas | N–H···S, N–H···O, C–H···O | Dimers | researchgate.net |

| 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)thiourea | N–H···O, O–H···S | Three-dimensional network | nih.gov |

This interactive table details the hydrogen bonding patterns in related thiourea compounds.

Mechanistic Investigations of Biological Activities of 5 Hydroxy 2 Methoxyphenyl Thiourea and Analogues

Enzyme Inhibition Mechanistic Studies

The inhibitory action of (5-Hydroxy-2-methoxyphenyl)thiourea and its analogues against a range of enzymes is a key aspect of their biological effects. These studies provide insights into their potential therapeutic applications.

Inhibition of Key Metabolic Enzymes (e.g., Urease, Cholinesterases, Tyrosinase, Carbonic Anhydrases)

Urease Inhibition: Thiourea (B124793) derivatives have been explored as inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335). The inhibitory mechanism often involves the interaction of the thiourea functional group with the nickel ions in the enzyme's active site. acs.orgresearchgate.net Some studies have shown that the inhibitory efficiency of certain thiourea analogues can be influenced by the presence of high urea concentrations, suggesting a competitive mode of inhibition. nih.gov The substitution pattern on the phenyl ring of thiourea derivatives can also impact their urease inhibitory activity. researchgate.netnih.gov

Cholinesterase Inhibition: this compound and its analogues have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for regulating cholinergic transmission. nih.govnih.govmdpi.comtandfonline.com The inhibition of these enzymes can increase acetylcholine (B1216132) levels in the brain, a strategy employed in the management of Alzheimer's disease. nih.govtandfonline.com The potency of these compounds as cholinesterase inhibitors is often influenced by the substituents on the thiourea scaffold. For instance, a coumarin-linked thiourea derivative with a 3-chlorophenyl group was a potent AChE inhibitor, while a derivative with a 2-methoxyphenyl group showed strong inhibition against BChE. nih.gov The presence of halogens or other electron-withdrawing groups on the phenyl ring can also enhance inhibitory activity. mdpi.comnih.gov

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. mdpi.comnih.gov Thiourea and its derivatives, including those with a phenolic structure, have been identified as tyrosinase inhibitors. nih.gov The sulfur atom in the thiourea moiety is considered crucial for this inhibitory activity. nih.gov Kinetic studies have revealed that some thiourea derivatives act as competitive inhibitors of tyrosinase. mdpi.comnih.gov For example, certain indole-thiourea derivatives have shown potent competitive inhibition of mushroom tyrosinase. mdpi.comnih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. tandfonline.comtandfonline.com Thiourea derivatives have emerged as effective inhibitors of several human CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII. tandfonline.comtandfonline.comnih.govacs.orgnih.gov The inhibition is typically competitive. tandfonline.com The inhibitory potency and selectivity of these compounds can be modulated by the nature of the substituents. For example, coumarin-thiourea hybrids have shown potent inhibition of the tumor-associated hCA IX and the cytosolic hCA XIII. nih.gov

Inhibition of DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are essential bacterial enzymes that play crucial roles in DNA replication, repair, and recombination, making them attractive targets for antibacterial agents. nih.govnih.gov The fluoroquinolone class of antibiotics acts by stabilizing a cleavage complex between these enzymes and DNA, leading to cell death. nih.govnih.gov While direct studies on the inhibition of DNA gyrase and topoisomerase IV by this compound are limited, the broader class of thiourea derivatives has been investigated for antibacterial properties, which may involve targeting these enzymes.

Inhibition of Enzymes in Specific Pathways (e.g., Dihydrofolate Reductase (DHFR), Pteridine (B1203161) Reductase 1 (PTR1) in antileishmanial activity)

In the context of antileishmanial activity, dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) are critical enzymes in the folate biosynthetic pathway of Leishmania parasites, which are auxotrophic for folates. nih.govscribd.com Inhibition of these enzymes disrupts the parasite's ability to synthesize essential precursors for DNA synthesis, leading to its death. nih.govnih.gov Dual inhibition of both DHFR and PTR1 is considered a promising strategy to overcome drug resistance. acs.org While specific studies on this compound are not extensively detailed, various heterocyclic compounds, some of which may be structurally related to thiourea derivatives, have been investigated as inhibitors of these enzymes. nih.govzsmu.edu.ua For instance, 2,4-diaminopyrimidine (B92962) derivatives have been shown to be competitive inhibitors of both LcPTR1 and LcDHFR. nih.gov

Kinetic Studies to Elucidate Inhibition Type (e.g., Lineweaver-Burk plots for competitive/non-competitive inhibition)

Enzyme kinetic studies are fundamental to understanding the mechanism of inhibition. fiveable.meresearchgate.net The Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation, is commonly used to determine the type of enzyme inhibition (competitive, non-competitive, or mixed). mdpi.comnih.gov For thiourea derivatives, kinetic analyses have often revealed a competitive mode of inhibition for enzymes like tyrosinase and carbonic anhydrase. mdpi.comnih.govtandfonline.com In competitive inhibition, the inhibitor binds to the active site of the enzyme, competing with the substrate. This is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) on a Lineweaver-Burk plot. mdpi.comnih.gov For example, kinetic studies of indole-thiourea derivatives as tyrosinase inhibitors confirmed competitive inhibition through Lineweaver-Burk plots. mdpi.comnih.gov

Antimicrobial Action Mechanisms

The antimicrobial properties of this compound and its analogues are attributed to their ability to interfere with essential microbial cellular processes.

Interference with Microbial Cell Processes (e.g., cell wall synthesis, protein synthesis)

Thiourea derivatives have been shown to exhibit antibacterial activity through various mechanisms, including the disruption of cell wall synthesis. fip.orgfip.org The bacterial cell wall, particularly the peptidoglycan layer in Gram-positive bacteria, is a crucial structure for maintaining cell integrity. fip.org Inhibition of the enzymes involved in peptidoglycan biosynthesis can lead to cell deformation and ultimately bacterial death. fip.org Some thiourea derivatives are predicted to target enzymes like PBP2a, which is involved in the cell wall synthesis of methicillin-resistant Staphylococcus aureus (MRSA). fip.orgfip.org Furthermore, certain thiourea derivatives have been observed to disrupt the integrity of the MRSA cell wall and interfere with the NAD+/NADH homeostasis, highlighting a multi-target antimicrobial action. nih.govresearchgate.net The thiourea scaffold is also a component of various heterocyclic compounds, such as thiazoles, which are known for their broad-spectrum antimicrobial activities. nih.gov

Anticancer Mechanistic Pathways

Thiourea derivatives have emerged as a versatile class of compounds with significant potential in cancer therapy. researchgate.netanalis.com.mynih.gov Their anticancer effects are often attributed to their ability to interact with multiple biological targets, inhibit key enzymes in cancer progression, induce programmed cell death, and overcome drug resistance. biointerfaceresearch.commdpi.com

The anticancer activity of thiourea derivatives is frequently linked to their ability to inhibit protein kinases and other enzymes that are critical for tumor growth and survival.

K-Ras Inhibition: The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a frequently mutated proto-oncogene in various cancers, including non-small cell lung cancer (NSCLC). nih.govnih.gov These mutations lock the K-Ras protein in an active state, promoting uncontrolled cell proliferation. mdpi.com Thiourea derivatives have been rationally designed to inhibit this interaction. One study identified 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (compound TKR15) as a potent inhibitor of the proliferation of the A549 lung cancer cell line, which harbors a K-Ras mutation, with an IC₅₀ value of 0.21 µM. nih.govnih.gov Molecular docking suggested that the compound binds effectively to a hydrophobic cavity of the K-Ras protein and forms a hydrogen bond with the residue Glu37, thereby blocking its activity. nih.govnih.gov

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govexlibrisgroup.com Inhibiting VEGFR-2 is a key strategy in cancer therapy. nih.gov Several studies have highlighted thiourea-containing compounds as potent VEGFR-2 inhibitors. nih.govbiointerfaceresearch.com For instance, derivatives based on furopyrimidine and thienopyrimidine scaffolds linked to a biarylurea/thiourea moiety have shown highly potent, dose-related inhibition of VEGFR-2, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov The presence of a 2-methoxypyridine (B126380) group in certain inhibitor series was found to enhance VEGFR-2 inhibitory activity, suggesting that the methoxy (B1213986) group present in this compound could be a favorable feature. nih.gov

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical receptor tyrosine kinase whose overexpression or mutation can lead to various cancers. nih.govdrugs.com Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a major class of anticancer drugs. nih.gov While specific data for this compound is not available, thiourea derivatives are part of the broader search for new kinase inhibitors. nih.gov Research has identified potent EGFR inhibitors with IC₅₀ values in the nanomolar range among various heterocyclic scaffolds. researchgate.netreactionbiology.comfrontiersin.org

| Compound/Analogue Class | Target Enzyme | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (TKR15) | K-Ras | A549 (NSCLC) | 0.21 µM | nih.govnih.gov |

| Thieno[2,3-d]pyrimidine derivative (21e) | VEGFR-2 | Enzymatic Assay | 21 nM | nih.gov |

| Thieno[2,3-d]pyrimidine derivative (21b) | VEGFR-2 | Enzymatic Assay | 33.4 nM | nih.gov |

| Anthranilate diamide (B1670390) derivative (4b) | EGFR | Enzymatic Assay | 31 nM | researchgate.net |

A key mechanism for the anticancer action of thiourea derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.govmdpi.com By triggering this pathway, these compounds can eliminate malignant cells. nih.gov

Studies on various substituted thiourea derivatives have confirmed their pro-apoptotic activity across different cancer cell lines. For example, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogues demonstrated high cytotoxicity against human colon cancer (SW480, SW620) and leukemia (K-562) cell lines. nih.gov The most effective compounds in this series were potent inducers of late-stage apoptosis. One 3,4-dichlorophenyl derivative induced late apoptosis in 95-99% of colon cancer cells and 73% of leukemia cells. nih.gov

Another investigation into a new N,N′-diarylthiourea derivative found it was effective against MCF-7 breast cancer cells. mdpi.com Treatment with this compound led to a significant increase in both early and late apoptotic cells, cell cycle arrest in the S phase, and upregulation of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com The activation of caspase-3 suggests the involvement of an intrinsic, mitochondria-mediated apoptotic pathway. nih.gov Similarly, pyrazole-thiourea hybrids have been shown to induce apoptosis by increasing the expression of TNF-related apoptosis-inducing ligand (TRAIL) receptors and cleaved caspase-3. researchgate.net

The development of resistance to chemotherapy is a major obstacle in cancer treatment. nih.gov Thiourea derivatives are attractive candidates to overcome this challenge due to their potential for multi-targeted action and their ability to circumvent common resistance mechanisms. biointerfaceresearch.com

The structural versatility of thiourea allows for modifications that can lead to compounds active against drug-resistant cancer cells. mdpi.comresearchgate.net Resistance can be mediated by overexpression of efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP/ABCG2), which actively remove anticancer drugs from the cell. nih.gov Some natural and synthetic compounds can inhibit these pumps or suppress their expression. For example, a study on a novel thiourea polymer, QTMP, demonstrated that it could exert anticancer activity and overcome multidrug resistance in colorectal cancer cells. nih.gov

Notably, a flavonoid with a substitution pattern similar to the subject compound, 5-hydroxy-3',4',7-trimethoxyflavone, was shown to potently reverse drug resistance mediated by the BCRP/ABCG2 transporter. analis.com.my This suggests that the 5-hydroxy-phenyl moiety could be a valuable structural feature for developing agents that overcome this type of resistance. The multi-targeted nature of thioureas, which can act as inhibitors of various kinases and other crucial cellular proteins, also makes them less susceptible to resistance mechanisms that rely on the mutation of a single target. biointerfaceresearch.comnih.gov

Antioxidant Activity Mechanisms

The this compound molecule contains two key functional groups that contribute to its potential antioxidant activity: the phenolic hydroxyl (-OH) group and the thiourea moiety. Antioxidants neutralize harmful free radicals through several mechanisms, primarily the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways. nih.gov

The 2-methoxyphenol structure is a well-known antioxidant scaffold. josai.ac.jpnih.govresearchgate.net The primary antioxidant action of phenolic compounds is attributed to the donation of the hydrogen atom from the phenolic -OH group to a free radical, a process defined by the HAT mechanism. nih.gov The presence of an electron-donating group, such as the methoxy (-OCH3) group at the ortho position to the hydroxyl group, can further enhance this activity by stabilizing the resulting phenoxyl radical.

Computational studies on 2-methoxyphenol derivatives have explored the thermodynamics of different antioxidant mechanisms. nih.gov

Hydrogen Atom Transfer (HAT): A direct, one-step process where the phenolic hydroxyl group donates its hydrogen atom to a radical. This is often the most favored mechanism in the gas phase or non-polar solvents. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): A two-step process starting with the transfer of an electron to the radical, followed by the transfer of a proton.

Sequential Proton-Loss Electron Transfer (SPLET): A two-step process that is particularly relevant in polar solvents. It begins with the deprotonation of the phenolic hydroxyl group, followed by the transfer of an electron from the resulting phenoxide anion to the radical. nih.gov The polarity of the solvent can significantly influence which mechanism prevails, with the SPLET mechanism becoming more favorable as solvent polarity increases. nih.gov

The thiourea group itself also contributes to antioxidant effects. Thiourea and its derivatives are recognized as effective scavengers of superoxide (B77818) radicals (O₂⁻•). nih.gov However, the interaction of thiourea with reactive oxygen species can be complex. In a surprising discovery, it was found that thiourea can react with hydrogen peroxide (H₂O₂) in a metal-independent pathway to produce highly reactive hydroxyl radicals (•OH). acs.org This reaction proceeds through the formation of transient intermediates like formamidinesulfenic and formamidinesulfinic acids. acs.org This dual nature—acting as both a scavenger and, under certain conditions, a producer of radicals—highlights the complexity of its antioxidant and pro-oxidant chemistry.

Free Radical Scavenging Mechanisms (e.g., DPPH assay)

The antioxidant potential of thiourea derivatives is a well-documented area of research. These compounds can neutralize free radicals, which are implicated in a multitude of pathological conditions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to evaluate the radical scavenging capacity of a compound. In this assay, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution.

A study on methoxy- and hydroxyl-substituted 2'-aminochalcones, which share some structural similarities with the compound of interest, highlighted that a chalcone (B49325) with two hydroxyl groups in adjacent meta and para positions exhibited strong antioxidant activity researchgate.net. Another study on phenolic acids demonstrated that the presence of both phenolic hydroxyl and methoxy groups enhances antioxidant activity nih.gov. Specifically, it was found that the number and position of these groups directly correlate with their radical scavenging capabilities nih.gov.

To illustrate the potential antioxidant activity, the following table presents hypothetical DPPH scavenging data for this compound based on the performance of analogous compounds.

| Compound | Concentration (µM) | % DPPH Radical Scavenging (Hypothetical) |

| This compound | 10 | 25 |

| This compound | 50 | 60 |

| This compound | 100 | 85 |

| Ascorbic Acid (Standard) | 50 | 95 |

This table is for illustrative purposes and the data is hypothetical, based on the activities of structurally similar compounds.

Hydrogen Donating Potential

The primary mechanism by which many phenolic antioxidants, including this compound, are thought to exert their free radical scavenging effect is through hydrogen atom transfer (HAT). The hydrogen-donating ability of a compound is a critical determinant of its antioxidant capacity.

The this compound molecule possesses several functional groups that can participate in hydrogen donation. The phenolic hydroxyl group is a principal hydrogen donor. The bond dissociation enthalpy (BDE) of the O-H bond is a key parameter; a lower BDE indicates that the hydrogen atom can be more easily donated to a free radical. The presence of the electron-donating methoxy group ortho to the phenolic hydroxyl group can influence this BDE.

Furthermore, the thiourea moiety itself contributes to the molecule's hydrogen-donating potential. The N-H groups of the thiourea can also donate hydrogen atoms. Quantum chemical studies on thiourea derivatives have suggested that the HAT mechanism is often favored over other mechanisms like single electron transfer followed by proton transfer (SET-PT) researchgate.net. The stability of the resulting radical after hydrogen donation is a crucial factor, and the aromatic ring with its substituents can help to delocalize the unpaired electron, thereby stabilizing the radical.

The hydrogen bonding capacity of this compound, facilitated by the hydroxyl, methoxy, and thiourea groups, can also play a role in its antioxidant activity by influencing its interaction with free radicals and biological membranes smolecule.com.

Receptor Modulatory Effects (e.g., Vanilloid Receptor Antagonism)

Beyond its antioxidant properties, this compound and its analogues have been investigated for their ability to modulate the activity of specific receptors. Of particular note is their potential as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor. The TRPV1 receptor is a non-selective cation channel that plays a crucial role in pain perception and neurogenic inflammation.

The vanilloid pharmacophore typically includes a 4-hydroxy-3-methoxybenzyl moiety, which is present in capsaicin, the archetypal TRPV1 agonist nih.gov. Interestingly, the (5-Hydroxy-2-methoxyphenyl) group in the thiourea compound of interest bears a structural resemblance to this key pharmacophoric element. This similarity suggests that it could interact with the vanilloid binding site on the TRPV1 receptor.

While direct experimental data on the TRPV1 antagonist activity of this compound is limited, studies on other thiourea-containing compounds have shown potent TRPV1 antagonism. For instance, a study on iodinated resiniferatoxin (B1680534) bearing a 4-hydroxy-5-iodo-3-methoxyphenylacetate ester demonstrated high-affinity antagonism of the TRPV1 receptor nih.gov. This highlights that modifications of the vanilloid-like ring system can lead to potent antagonists. The thiourea moiety in these molecules often serves as a key hydrogen-bonding component, interacting with amino acid residues within the receptor's binding pocket.

The following table presents hypothetical binding affinity data for this compound at the TRPV1 receptor, based on the activities of known thiourea-based antagonists.

| Compound | Receptor | Binding Affinity (Ki, nM) (Hypothetical) |

| This compound | Human TRPV1 | 50 |

| Capsazepine (Reference Antagonist) | Human TRPV1 | 100 |

This table is for illustrative purposes and the data is hypothetical, based on the activities of structurally similar compounds.

The antagonistic activity of such compounds is believed to arise from their ability to bind to the receptor without inducing the conformational changes necessary for channel opening. This competitive binding blocks the action of endogenous and exogenous agonists, thereby inhibiting the signaling cascade that leads to pain and inflammation.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Substituents on Biological Potency

The biological activity of thiourea (B124793) derivatives can be significantly altered by the presence, position, and nature of substituents on the aromatic ring. These modifications can affect the molecule's electronic properties, lipophilicity, and steric profile, all of which play a crucial role in its interaction with biological targets.

The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the phenyl ring of (5-Hydroxy-2-methoxyphenyl)thiourea are pivotal in defining its biological character. The hydroxyl group, a hydrogen bond donor, can form crucial interactions with receptor sites. drugdesign.org For instance, in a study on thiazolyl thiourea derivatives, the introduction of a hydroxyl group on the phenyl ring was found to impact inhibitory activity against urease in whole bacterial cells. acs.org Specifically, the hydroxylated analog of one compound showed a more than six-fold decrease in inhibitory activity against S. pasteurii cells, suggesting that while increasing polarity, it may also introduce unfavorable interactions in certain contexts. acs.org Conversely, the replacement of a phenolic hydroxyl with a methoxy group has been shown in some instances to lead to a complete loss of biological activity, underscoring the importance of the hydroxyl as a hydrogen bond donor. drugdesign.org

The methoxy group, on the other hand, is an electron-donating group that can influence the electron density of the aromatic ring and participate in hydrophobic interactions. researchgate.netmdpi.com Studies on flavones have shown that the presence and position of methoxy groups can significantly affect cytotoxic activity in cancer cell lines by influencing ligand-protein binding. researchgate.net In the context of thiourea derivatives, a methoxy group at the para position has been associated with greater potency compared to a meta-position substitution in certain antimalarial compounds. mdpi.com However, the impact of a methoxy group can be complex; in some phenylthiourea (B91264) derivatives, a methoxy group led to a less potent compound compared to one with a trifluoromethyl group when tested for cytotoxic activity. rasayanjournal.co.inubaya.ac.id The interplay between the electron-donating nature of the methoxy group and its steric bulk can lead to varied effects on biological activity.

The combination of both a hydroxyl and a methoxy group, as seen in this compound, presents a unique profile. The hydroxyl group can engage in hydrogen bonding, while the methoxy group can modulate electronic properties and lipophilicity, potentially leading to a synergistic effect on biological activity. researchgate.net

The electronic nature of substituents on the phenyl ring of thiourea derivatives is a key determinant of their biological potency. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the reactivity and binding affinity of the molecule.

Electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density of the aromatic ring. This can enhance the nucleophilicity of the compound and influence its interaction with biological targets. nih.govnih.gov For example, in a study on phenolic dendritic antioxidants, the electron-donating o-methoxy group was found to have a beneficial effect on antioxidant activity. mdpi.com In the context of antitubercular phenylthioureas, compounds with an electron-rich group at the 4-position of the phenyl ring were found to be more potent. nih.gov

Conversely, electron-withdrawing groups, such as halogens (-F, -Cl, -Br), nitro (-NO₂), and trifluoromethyl (-CF₃), decrease the electron density of the aromatic ring. mdpi.comnih.gov This can increase the acidity of the NH groups in the thiourea moiety, facilitating stronger hydrogen bond interactions with biological acceptors and thereby enhancing biological activity. biointerfaceresearch.com Studies on pyrimidine-based compounds have shown that the attachment of electron-withdrawing groups can alter the reactivity and improve the cytotoxicity of the parent compound. scielo.br For instance, in a series of phenylthiourea derivatives, the presence of a strong electron-withdrawing fluorine or trifluoromethyl group on one phenyl ring alongside an electron-rich methoxy group on the other resulted in active compounds against Mycobacterium tuberculosis. nih.gov

The table below summarizes the effects of various substituents on the biological activity of thiourea derivatives based on different studies.

| Substituent | Type | General Effect on Biological Activity | Reference |

| -OCH₃ | Electron-Donating | Can increase or decrease activity depending on context and position. rasayanjournal.co.inubaya.ac.id | rasayanjournal.co.inubaya.ac.idnih.gov |

| -CH₃ | Electron-Donating | Generally enhances activity in certain contexts. nih.gov | nih.gov |

| -F, -Cl, -Br | Electron-Withdrawing | Often increases potency by enhancing hydrogen bonding. nih.govnih.govbiointerfaceresearch.com | nih.govnih.govbiointerfaceresearch.com |

| -NO₂ | Electron-Withdrawing | Can enhance activity by increasing NH acidity. biointerfaceresearch.com | biointerfaceresearch.com |

| -CF₃ | Electron-Withdrawing | Often leads to potent compounds. rasayanjournal.co.inubaya.ac.idnih.gov | rasayanjournal.co.inubaya.ac.idnih.gov |

Halogenation, the introduction of halogen atoms into a molecule, is a common strategy in medicinal chemistry to enhance the potency of bioactive compounds. nih.gov Bromine, in particular, can significantly influence the reactivity and bioactivity of thiourea derivatives.

The introduction of a bromine atom can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes. Furthermore, as an electron-withdrawing group, bromine can enhance the biological activity of thiourea derivatives. For example, in a study of thiourea derivatives targeting Mycobacterium tuberculosis, the replacement of a strong electron-withdrawing fluorine atom with a weaker electron-withdrawing bromine atom led to a substantial five-fold increase in potency. nih.gov This suggests that a fine balance of electronic effects and lipophilicity is crucial for optimal activity.

In another study, copper (II) complexes of halogenated phenylthiourea derivatives, including those with bromine, demonstrated strong inhibition of mycobacteria isolated from tuberculosis patients, being even more potent than the reference drug isoniazid. nih.govmdpi.com The dimeric halogeno derivatives, in general, showed higher antimicrobial activity compared to their alkylphenylthiourea counterparts. nih.govmdpi.com This highlights the significant role that halogenation can play in modulating the biological properties of these compounds.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Different stereoisomers of a drug can exhibit distinct pharmacological and toxicological profiles due to the stereospecific nature of biological receptors and enzymes.

In the context of thiourea derivatives, stereochemical considerations are important for understanding their mechanism of action and for the design of more effective drugs. For example, in the development of N-hydroxyurea 5-lipoxygenase inhibitors, it was found that the rate of in vitro glucuronidation, a key metabolic pathway, was stereoselective for certain analogs. nih.gov This means that one stereoisomer might be metabolized and cleared from the body at a different rate than another, leading to differences in the duration of action.

Correlation of Molecular Features with Specific Activities

The specific biological activities of thiourea derivatives are closely linked to their molecular features. The thiourea moiety itself, along with the nature and position of its substituents, dictates the type and strength of interactions with biological targets, such as enzymes.

Thiourea derivatives are known to inhibit a variety of enzymes, and their inhibitory activity is dependent on specific structural features. The core thiourea structure, with its nitrogen and sulfur atoms, is crucial for these interactions. biointerfaceresearch.comnih.gov

The nitrogen atoms of the thiourea group can act as hydrogen-bond donors, while the sulfur atom can act as a hydrogen-bond acceptor. nih.gov This allows thiourea derivatives to form multiple hydrogen bonds with amino acid residues in the active site of an enzyme, leading to inhibition. For example, in the inhibition of acetylcholinesterase and butyrylcholinesterase, thiourea derivatives have been shown to form strong hydrogen bonds with key residues in the active site. mdpi.comnih.gov

For instance, in the case of urease inhibition, the thiourea moiety is thought to interact with the nickel ions in the enzyme's active site. acs.org The substituents on the thiourea can influence the accessibility of the sulfur atom to these metal ions, thereby affecting the inhibitory activity.

The following table outlines some of the key structural features of thiourea derivatives and their role in enzyme inhibition.

| Structural Feature | Role in Enzyme Inhibition | Reference |

| Thiourea Moiety (NH-C(S)-NH) | Hydrogen bond donor (NH) and acceptor (S). nih.gov | nih.gov |

| Aromatic Rings | π-π stacking and hydrophobic interactions. biointerfaceresearch.com | biointerfaceresearch.com |

| Substituents on Aromatic Ring | Modulate electronic properties, lipophilicity, and steric fit. biointerfaceresearch.com | biointerfaceresearch.com |

| Flexibility of the Molecule | Allows for optimal orientation within the enzyme's active site. nih.gov | nih.gov |

Features Enhancing Antimicrobial Efficacy

The antimicrobial potential of thiourea derivatives, including the scaffold of this compound, is significantly influenced by their structural characteristics. Structure-activity relationship (SAR) studies have identified several key features that enhance their efficacy against a range of microbial pathogens.

The core thiourea moiety (–NH–C(S)–NH–) is fundamental to the biological activity. The sulfur and nitrogen atoms, particularly the C=S and NH groups, are capable of being protonated, which allows them to interact with negatively charged components like carboxyl and phosphate (B84403) groups on the surface of bacterial membranes, contributing to their antimicrobial action. nih.gov

Lipophilicity is a critical determinant of antimicrobial potency. An optimal level of lipophilicity enhances the compound's ability to penetrate the bacterial cell membrane. For instance, studies have shown that thioureas substituted with alkyl chains of specific lengths (C10 and C12) exhibit good antibacterial activity due to increased lipophilicity, which aids in disrupting the bacterial membrane. nih.gov However, excessively long alkyl chains can lead to a decrease in activity. nih.gov The inclusion of fluorine atoms is another strategy to increase lipophilicity, which may enhance the rate of cell penetration and transport of the drug to its active site. mdpi.com

The nature of the substituent on the nitrogen atoms is paramount. N-aryl thiourea derivatives have demonstrated better antibacterial activity compared to their N-alkyl counterparts. nih.gov Furthermore, the introduction of electron-withdrawing groups on the aryl ring generally leads to good antibacterial activity. nih.gov Halogen substituents, such as chloro, bromo, and iodo groups, on the N-phenyl ring have been shown to promote effectiveness against various bacteria, with a notable impact on Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.comresearchgate.net For example, adding trifluoromethyl groups at the meta-position on the phenyl ring appears to boost bacterial inhibitory action. researchgate.net

Incorporating other heterocyclic moieties into the thiourea structure can also significantly enhance antimicrobial properties. The attachment of groups like thiadiazole, imidazole, and triazine has resulted in compounds with excellent inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Some of these novel derivatives have shown potent activity against E. coli DNA gyrase B and topoisomerase IV, suggesting a clear mechanism of action. nih.govnih.gov

| Compound | Target Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Compound 8 (phenyl acetyl thiourea with cyanoacetamide) | Gram-positive & Gram-negative bacteria, Aspergillus flavus | 0.95 ± 0.22 to 3.25 ± 1.00 | nih.gov |

| Compounds 7a and 7b (thiourea with thiadiazole) | Gram-positive & Gram-negative bacteria, Aspergillus flavus | 0.95 ± 0.22 to 3.25 ± 1.00 | nih.gov |

| (E)-3-(2-(Allyloxy)phenyl)-1(2,4-dihydroxyphenyl)prop-2-en-1-one (Chalcone derivative) | Gram-positive bacteria | 0.39 - 6.25 | mdpi.com |

Optimization for Anticancer Selectivity and Potency

The thiourea scaffold is a versatile pharmacophore for the development of potent and selective anticancer agents. biointerfaceresearch.com SAR studies have revealed that specific structural modifications can significantly enhance cytotoxicity against various cancer cell lines. Often, thiourea derivatives exhibit greater anticancer activity than their corresponding urea (B33335) analogs. biointerfaceresearch.comnih.gov

The nature and position of substituents on the aryl rings are critical for anticancer potency. For instance, in a series of sulfur-containing derivatives, compound 14 (a fluoro-thiourea derivative) showed potent activity against HepG2, A549, and MDA-MB-231 cancer cell lines, while compound 10 was most effective against MOLT-3. nih.gov The presence of a 4-nitrophenyl group and the thiourea linker have been identified as important for the anticancer activity in certain series of diarylthiourea analogs. touro.edu Similarly, the incorporation of a benzodioxole moiety has yielded derivatives with significant cytotoxic effects, in some cases greater than the standard drug doxorubicin. nih.gov

Quantitative structure-activity relationship (QSAR) models have been instrumental in identifying the key physicochemical properties that govern anticancer activity. These studies highlight the importance of descriptors such as molecular mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient (lipophilicity). nih.govsciencepublishinggroup.com For example, lipophilicity (LogP) and the vibration frequency of the C=O bond were identified as priority descriptors in predicting liver anticancer activity. sciencepublishinggroup.com

The substitution pattern of hydroxyl (–OH) and methoxy (–OCH₃) groups on the phenyl rings, directly relevant to the structure of this compound, profoundly impacts biological activity. mdpi.com The hydroxyl group can contribute to anticancer effects by scavenging free radicals and diminishing reactive oxygen species (ROS) levels. mdpi.com The strategic placement of methoxy groups can enhance lipophilic capacity and hydrophobic interactions, which are crucial for antiproliferative effects. researchgate.net However, the interplay between these groups is complex; for instance, the presence of a hydroxyl group adjacent to a methoxy group can sometimes trigger the formation of an intramolecular hydrogen bond, which stabilizes the compound and modulates its hydrophobic character. mdpi.com The anticancer mechanisms for these compounds often involve the inhibition of key signaling pathways, such as the epidermal growth factor receptor (EGFR), and the induction of apoptosis through caspase activation. nih.govmdpi.com

| Compound | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| Compound 10 (fluoro-thiourea) | MOLT-3 (Leukemia) | 1.20 | nih.gov |

| Compound 13 (fluoro-thiourea) | HuCCA-1 (Cholangiocarcinoma) | 14.47 | nih.gov |

| Compound 14 (fluoro-thiourea) | HepG2 (Liver) | 1.50 - 16.67 | nih.gov |

| A549 (Lung) | |||

| MDA-MB-231 (Breast) | |||

| Compound 22 (fluoro-thiourea) | T47D (Breast) | 7.10 | nih.gov |

| N¹,N³-disubstituted-thiosemicarbazone 7 (with benzodioxole) | HCT116 (Colon) | 1.11 | nih.gov |

| HepG2 (Liver) | 1.74 | ||

| MCF-7 (Breast) | 7.0 | ||

| Compound 7 (diarylthiourea analog) | LNCaP (Prostate) | 3.54 | touro.edu |

Design Principles for New Bioactive Thiourea Analogues

The rational design of new and more effective bioactive thiourea analogues is guided by several key principles derived from extensive SAR studies. These principles aim to optimize the interaction of the compounds with their biological targets, improve their pharmacokinetic profiles, and overcome challenges such as drug resistance.

A primary design strategy involves the targeted modification of the N-aryl substituents. This includes the introduction of specific functional groups to modulate the electronic and steric properties of the molecule. For example, incorporating electron-withdrawing groups and halogens can enhance antimicrobial activity, while carefully positioned hydroxyl and methoxy groups can be optimized for anticancer potency. nih.govmdpi.comresearchgate.net The goal is to improve binding to biological targets, such as enzymes or receptors, through mechanisms like hydrogen bonding and hydrophobic interactions. biointerfaceresearch.com

Lipophilicity is a critical parameter to be fine-tuned. The octanol-water partition coefficient (LogP) is a key predictor of both antimicrobial and anticancer activity. nih.govsciencepublishinggroup.comresearchgate.net Design strategies should aim for an optimal lipophilicity that ensures sufficient membrane permeability without causing poor solubility or non-specific toxicity. This can be achieved by adding or modifying alkyl chains, or by introducing specific functional groups like fluorine. nih.govmdpi.com

The incorporation of diverse heterocyclic rings (e.g., thiazole, pyrimidine (B1678525), imidazole) into the thiourea backbone is a proven and effective strategy. nih.govnih.govnih.gov This approach can create multi-targeted agents, which is particularly attractive for addressing the complex nature of diseases like cancer and for overcoming drug resistance. biointerfaceresearch.com These heterocyclic moieties can introduce new binding interactions with the target protein or enzyme, leading to enhanced potency and selectivity.

Finally, the use of computational tools, especially QSAR modeling and molecular docking, is a cornerstone of modern drug design. biointerfaceresearch.comnih.govsciencepublishinggroup.com These in silico methods allow for the prediction of the biological activity of novel, unsynthesized compounds based on their chemical structure. By identifying key molecular descriptors correlated with activity, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the discovery of new lead compounds. nih.gov This rational, structure-guided approach is essential for developing the next generation of thiourea-based therapeutic agents.

Coordination Chemistry of Thiourea Derivatives

Ligating Properties and Metal Ion Chelation

(5-Hydroxy-2-methoxyphenyl)thiourea is a potentially versatile ligand for metal ions. Its structure, featuring a thiourea (B124793) moiety, a hydroxyl group, and a methoxy (B1213986) group attached to a phenyl ring, offers multiple potential coordination sites. smolecule.com Thiourea derivatives can act as ligands, forming complexes with metals through their sulfur, nitrogen, and in this specific case, oxygen atoms. researchgate.net The presence of these multiple donor sites allows for various bonding possibilities, including acting as a neutral or anionic ligand and forming chelates which are known to exhibit a wide range of biological activities. researchgate.net

The thiourea moiety is central to the ligating properties of this compound. The sulfur atom of the thiocarbonyl group (C=S) is a strong nucleophile and a primary coordination site for many metal ions. smolecule.com Thioureas can coordinate as monodentate ligands through the sulfur atom. mdpi.com

The nitrogen atoms of the thiourea group also play a crucial role in coordination. Thioureas can act as bidentate ligands, coordinating through both the sulfur and one of the nitrogen atoms to form a stable chelate ring. mdpi.com The deprotonation of the N-H group can lead to the formation of anionic ligands. ksu.edu.tr The ability of thiourea derivatives to form strong hydrogen bonds via their N-H groups also influences their interaction with solvents and their self-assembly in the solid state. smolecule.comksu.edu.tr

The presence of both sulfur and nitrogen donor atoms allows for diverse coordination modes, which can be influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea derivatives typically involves the reaction of the thiourea ligand with a metal salt in a suitable solvent. mdpi.comechemcom.com A common method for preparing thiourea ligands themselves involves the reaction of an amine with an isothiocyanate. ksu.edu.trnih.gov For instance, the synthesis of this compound can be achieved by reacting 5-hydroxy-2-methoxyaniline with thiourea. smolecule.com

The general procedure for synthesizing metal complexes often involves dissolving the thiourea ligand and the metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like ethanol (B145695) and refluxing the mixture. echemcom.comresearchgate.net The resulting metal complexes often precipitate out of the solution upon cooling and can be collected by filtration. echemcom.comresearchgate.net The stoichiometry of the reactants (metal-to-ligand ratio) can influence the structure of the final complex. mdpi.com

Characterization of the resulting metal complexes is carried out using a variety of spectroscopic and analytical techniques. These include: